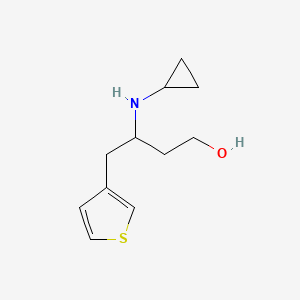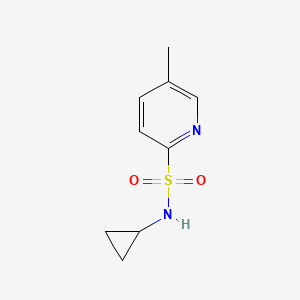![molecular formula C9H7N3 B13950423 6H-Imidazo[1,5,4-de]quinoxaline CAS No. 209-30-3](/img/structure/B13950423.png)
6H-Imidazo[1,5,4-de]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Imidazo[1,5,4-de]quinoxaline is a heterocyclic compound that belongs to the class of imidazoquinoxalines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The unique structure of this compound, which includes fused imidazole and quinoxaline rings, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Imidazo[1,5,4-de]quinoxaline typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole, which can be achieved using phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . Another approach involves the condensation of ketones and ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole, followed by a modified Pictet–Spengler reaction under microwave irradiation .
Industrial Production Methods: Industrial production of this compound may utilize scalable methods such as the use of continuous flow reactors for the cyclization reactions. These methods ensure consistent product quality and yield while minimizing the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6H-Imidazo[1,5,4-de]quinoxaline undergoes various chemical reactions, including:
Oxidation: The presence of methylsulfanyl groups in the compound allows for easy oxidation to corresponding sulfones.
Reduction: Reduction reactions can be performed to modify specific functional groups within the compound.
Substitution: Aromatic nucleophilic substitution reactions are common, especially when halogenated derivatives are used as starting materials.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products: The major products formed from these reactions include various functionalized derivatives of this compound, such as sulfones, hydroxylated, and alkylated compounds .
Scientific Research Applications
6H-Imidazo[1,5,4-de]quinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6H-Imidazo[1,5,4-de]quinoxaline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound acts as an antagonist of adenosine and benzodiazepine receptors A1, and as an inhibitor of SK2, PIM, IkB kinases, and phosphodiesterases PDE4, PDE9, and PDE10A.
Pathways Involved: By inhibiting these targets, this compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.
Comparison with Similar Compounds
6H-Imidazo[1,5,4-de]quinoxaline can be compared with other similar compounds such as:
Imidazo[1,2-a]quinoxaline: Both compounds share similar structural features and biological activities, but this compound has unique reactivity due to its specific ring fusion pattern.
Quinoxaline Derivatives: These compounds also exhibit diverse biological activities, but the presence of the imidazole ring in this compound enhances its pharmacological profile.
Properties
CAS No. |
209-30-3 |
|---|---|
Molecular Formula |
C9H7N3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,10-pentaene |
InChI |
InChI=1S/C9H7N3/c1-2-7-9-8(3-1)11-6-12(9)5-4-10-7/h1-6,10H |
InChI Key |
UDILIWAITCTBJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)NC=CN3C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13950341.png)

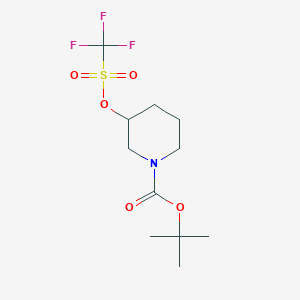
![1-methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene](/img/structure/B13950370.png)
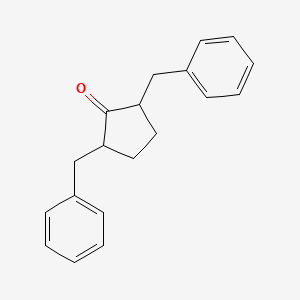
![8-Benzyl-2-cyclopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13950378.png)
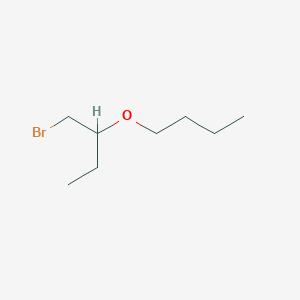
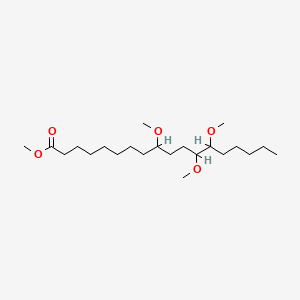
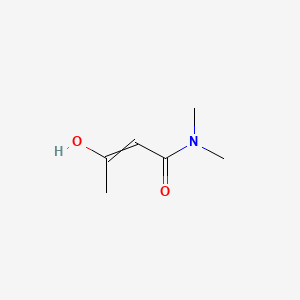
![(1-Phenylethyl)[1-(3,4-xylyl)ethyl]benzene](/img/structure/B13950405.png)
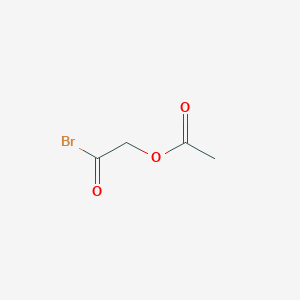
![[(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B13950408.png)
